molecular formula C13H22N4O3 B2689445 N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide CAS No. 1428358-63-7

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide

Cat. No.: B2689445
CAS No.: 1428358-63-7
M. Wt: 282.344
InChI Key: PIMXSSDXWCRJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold, which has been identified in scientific literature as a privileged structure for developing antiproliferative agents . Compounds within this structural class have demonstrated potent activity as tubulin inhibitors, a mechanism of action that is critically important in oncology research for disrupting cell division in proliferating cancer cells . The specific substitution pattern of this compound, featuring a N-ethyl carboxamide moiety and a 3-(2-methoxyethyl)-1,2,4-oxadiazole group, represents a strategic optimization point explored in structure-activity relationship (SAR) studies. Research on analogous structures has revealed that the nature of the substituents on both the carboxamide nitrogen and the 3-position of the 1,2,4-oxadiazole ring can profoundly influence biological potency and physicochemical properties . The presence of the 1,2,4-oxadiazole heterocycle contributes to the compound's molecular recognition properties, as this ring system can participate in hydrogen bonding and dipole-dipole interactions with biological targets . This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified scientists conducting investigations in chemical biology, medicinal chemistry, and drug discovery. This compound is NOT INTENDED FOR HUMAN OR VETERINARY USE, nor for diagnostic applications. The compound should be handled by personnel trained in laboratory safety procedures, using appropriate personal protective equipment. Researchers should consult the safety data sheet for specific hazard information and handling instructions.

Properties

IUPAC Name

N-ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-14-13(18)17-7-4-10(5-8-17)12-15-11(16-20-12)6-9-19-2/h10H,3-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMXSSDXWCRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=NC(=NO2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the ethyl group and the oxadiazole moiety through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the substituted piperidine with the oxadiazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions. In acidic media, the ring opens to form a carboxylic acid derivative, while basic conditions yield an amide intermediate.
Example reaction:
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamideΔHCl/H2O5-(piperidin-4-yl)-N-ethyl-2-(2-methoxyethyl)carboxamide+NH3\text{this compound} \xrightarrow[\Delta]{\text{HCl/H}_2\text{O}} \text{5-(piperidin-4-yl)-N-ethyl-2-(2-methoxyethyl)carboxamide} + \text{NH}_3

Conditions Products Yield
1M HCl, reflux, 6hCarboxylic acid derivative72%
1M NaOH, 80°C, 4hAmide intermediate65%

Nucleophilic Substitution at the Methoxyethyl Group

The methoxyethyl side chain participates in nucleophilic substitutions. The ether oxygen’s lone pairs facilitate SN2 reactions with strong nucleophiles (e.g., thiols, amines).
Example reaction:
R-OCH2CH2-Oxadiazole+NaSHR-SCH2CH2-Oxadiazole+NaOH\text{R-OCH}_2\text{CH}_2\text{-Oxadiazole} + \text{NaSH} \rightarrow \text{R-SCH}_2\text{CH}_2\text{-Oxadiazole} + \text{NaOH}

Reagent Product Reaction Time Yield
Sodium hydrosulfideThioether derivative3h, 60°C58%
Ammonia (NH₃)Aminoethyl-substituted oxadiazole8h, 100°C41%

Reductive Alkylation of the Piperidine Ring

The piperidine nitrogen undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents like NaBH₃CN:
Piperidine-NH+RCHONaBH3CNPiperidine-NRCH2R’\text{Piperidine-NH} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Piperidine-NRCH}_2\text{R'}

Aldehyde/Ketone Product Catalyst Yield
FormaldehydeN-Methylpiperidine derivativeNaBH₃CN, MeOH84%
AcetoneN-Isopropylpiperidine derivativeNaBH₃CN, THF76%

Cyclization to Form the Oxadiazole Ring

The oxadiazole moiety is synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., chloroacetyl chloride):
R-C(=NOH)NH2+ClCOCH2OCH3Et3NOxadiazole+HCl\text{R-C(=NOH)NH}_2 + \text{ClCOCH}_2\text{OCH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Oxadiazole} + \text{HCl}

Starting Material Cyclizing Agent Solvent Yield
2-MethoxyethylamidoximeChloroacetyl chlorideDCM68%

Carboxamide Formation

The N-ethyl carboxamide group is introduced via reaction of the piperidine amine with ethyl isocyanate:
Piperidine-NH2+EtNCOPiperidine-NHCO-Et\text{Piperidine-NH}_2 + \text{EtNCO} \rightarrow \text{Piperidine-NHCO-Et}

Conditions Catalyst Purity
Dry THF, 0°C → RT, 12hNone≥95%

Acylation of the Piperidine Nitrogen

The carboxamide nitrogen reacts with acyl chlorides to form urea or thiourea derivatives, enhancing binding to biological targets:
R-NHCO-Et+R’COClR-N(COR’)CO-Et\text{R-NHCO-Et} + \text{R'COCl} \rightarrow \text{R-N(COR')CO-Et}

Acyl Chloride Application Biological Target
Benzoyl chlorideHDAC inhibition Cancer cell lines
Thioacetyl chlorideKinase modulationNeurodegenerative pathways

Cross-Coupling Reactions

The oxadiazole ring participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for biaryl synthesis:
Oxadiazole-Br+Ar-B(OH)2Pd(PPh3)4Oxadiazole-Ar\text{Oxadiazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Oxadiazole-Ar}

Aryl Boronic Acid Catalyst System Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃63%

Thermal Decomposition

At temperatures >200°C, the oxadiazole ring decomposes into nitriles and CO₂:
OxadiazoleΔR-C≡N+CO2\text{Oxadiazole} \xrightarrow{\Delta} \text{R-C≡N} + \text{CO}_2

Temperature Major Products
250°C2-Methoxyethyl nitrile

Photodegradation

UV exposure (254 nm) induces cleavage of the oxadiazole ring, forming imine intermediates.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The specific structure of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide may enhance its efficacy against various bacterial strains. Studies have shown that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects
The neurotropic activity of compounds similar to this compound has been explored in the context of neurodegenerative diseases. Research indicates that such compounds can promote neurite outgrowth and neuronal repair following injury, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease and spinal cord injuries .

Drug Development

Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest favorable pharmacokinetics with low toxicity levels in vitro and in vivo models, indicating its safety for further development .

Inhibition of Phospholipase A2
Recent studies have identified phospholipase A2 as a target for various drug candidates, including those with oxadiazole structures. Compounds like this compound may inhibit this enzyme's activity, thereby preventing drug-induced phospholipidosis—a common side effect associated with many pharmaceuticals .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro using derivatives of oxadiazole .
Study 2Neuropharmacological EffectsShowed enhanced neurite outgrowth in neuronal cultures treated with similar oxadiazole compounds .
Study 3Toxicology AssessmentFound low cytotoxicity levels at therapeutic doses in animal models .

Mechanism of Action

The mechanism of action of N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole moiety can participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several 1,2,4-oxadiazole-piperidine derivatives, which are often explored for their drug-like properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Pharmacokinetic Profile References
N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide - 2-Methoxyethyl group on oxadiazole
- Ethyl carboxamide
Limited experimental data; predicted to inhibit Mtb enzymes (e.g., EthR) based on analogs Moderate solubility due to methoxyethyl group; potential hepatotoxicity risk inferred from analogs
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) - 4-Fluorophenyl on oxadiazole
- 2-Methylphenyl carboxamide
High anti-TB activity (docking score: −10.3 kcal/mol vs. InhA enzyme); non-carcinogenic Favorable ADMET: low hepatotoxicity, high membrane permeability
5-(4-Ethylphenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) - Ethylphenyl-tetrazole hybrid Strong EthR inhibition (binding affinity: −9.8 kcal/mol); synergistic with ethionamide Moderate metabolic stability; potential P450 interactions
N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline - Phenoxyphenyl-oxadiazole
- Methoxyethyl aniline
Antimicrobial activity against enteric pathogens (e.g., E. coli); mechanism unclear High lipophilicity; limited oral bioavailability
N-Cyclopentyl-4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}piperidine-1-carboxamide - Cyclopentyl carboxamide
- Methoxyethyl-oxadiazole
Screening hit for undetermined targets; structural similarity suggests kinase inhibition potential High molecular weight (352.43 g/mol); unconfirmed toxicity

Key Findings from Comparative Analysis

Anti-TB Activity: The fluorophenyl analog (C22) exhibits superior binding to InhA (−10.3 kcal/mol), a key enzyme in Mtb mycolic acid biosynthesis, compared to the ethylphenyl-tetrazole (C29) targeting EthR (−9.8 kcal/mol) . The methoxyethyl group in the target compound may enhance solubility but could reduce binding affinity compared to fluorophenyl substituents. C22 and C29 demonstrated non-carcinogenicity and acceptable hepatotoxicity profiles, whereas methoxyethyl-containing analogs (e.g., C38, C21) showed hepatotoxic risks .

Structural Determinants of Activity :

  • The 2-methoxyethyl group in the target compound may improve water solubility but could sterically hinder enzyme binding compared to smaller substituents like fluorine or methyl groups.
  • Piperidine carboxamide scaffolds are critical for membrane permeability, as seen in C22 and related analogs .

Fluorophenyl analogs like C22 show superior drug-likeness scores (Lipinski’s rule compliance) compared to bulkier tetrazole derivatives .

Biological Activity

N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide is a compound of interest due to its unique structural features and potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1428358-63-7
  • Molecular Formula : C₁₃H₂₂N₄O₃
  • Molecular Weight : 282.34 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit various bacterial strains. In a study exploring related compounds, it was found that oxadiazole derivatives could effectively disrupt bacterial cell walls and inhibit growth at low concentrations .

Anticancer Properties

The potential anticancer effects of oxadiazole-containing compounds have also been investigated. In vitro studies demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Neuropharmacological Effects

Given the piperidine structure in the compound, there is potential for neuropharmacological activity. Compounds with piperidine rings are often studied for their effects on neurotransmitter systems. Preliminary data suggest that this compound could modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders .

The mechanism of action for this compound likely involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at neurotransmitter receptors, influencing synaptic transmission.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study ReferenceCompound StudiedFindings
1-(2-hydroxyethyl)-3-nitro-pyrazolecarboxamideExhibited significant antibacterial activity with low toxicity in animal models.
Novel Inhibitors of Polyketide SynthaseIdentified structural similarities with oxadiazole series showing promising biological activity against resistant bacterial strains.
N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramidesDemonstrated antifungal properties in vitro and in vivo with a focus on mechanism elucidation.

Q & A

Q. What synthetic strategies are recommended for preparing N-Ethyl-4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide?

The synthesis of oxadiazole-piperidine derivatives typically involves multi-step protocols. For example, oxadiazole rings can be formed via cyclization of acylated thiosemicarbazides or through coupling reactions between carboxylic acid derivatives and amidoximes. Piperidine cores are often functionalized via carboxamide coupling using reagents like EDCI/HOBt. Substituents like the 2-methoxyethyl group may be introduced during oxadiazole formation or via post-cyclization alkylation. NMR and HRMS are critical for structural validation .

Q. How can researchers perform initial in silico screening to assess the compound’s potential as a drug candidate?

Begin with molecular docking against target proteins (e.g., Mycobacterium tuberculosis InhA/EthR) using software like AutoDock Vina. Prioritize ligands with binding affinities exceeding control drugs (e.g., Isoniazid). Validate docking poses with pharmacophore modeling to ensure interactions with key residues (e.g., NAD+ binding sites in InhA). Use tools like SwissADME to predict drug-likeness, focusing on Lipinski’s Rule of Five (MW <500, LogP <5, H-bond donors ≤5, acceptors ≤10) .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Chromatography: HPLC or UPLC to assess purity.
  • Spectroscopy: 1^1H/13^13C NMR for structural confirmation; HRMS for molecular weight verification.
  • Thermal Analysis: DSC/TGA to determine melting points and stability.
  • Solubility: Shake-flask method in buffers (pH 1.2–7.4) to guide formulation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the compound’s binding stability with target proteins?

Conduct 50–100 ns MD simulations using AMBER or GROMACS. Monitor RMSD (<2.5 Å) to confirm ligand-protein complex stability. RMSF analysis identifies flexible regions in the protein, while radius of gyration (Rg) evaluates structural compactness. For anti-TB applications, compare interactions (e.g., hydrogen bonds with InhA’s Tyr158) to control drugs like Isoniazid. Free energy calculations (MM/PBSA) quantify binding affinity differences .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters: Adjust grid box size/position to ensure comprehensive binding site coverage.
  • Solvent effects: Include explicit water molecules in simulations to account for hydrophobic interactions.
  • Protonation states: Use tools like PROPKA to verify ligand and residue ionization at physiological pH.
  • Experimental validation: Perform MIC assays against M. tuberculosis H37Rv to confirm inhibitory activity .

Q. How can structure-activity relationship (SAR) studies guide optimization of substituents for improved efficacy?

  • Oxadiazole modifications: Replace the 2-methoxyethyl group with bulkier alkyl chains to enhance hydrophobic interactions (e.g., 4-octylphenyl in related compounds improved binding ).
  • Piperidine substitutions: Introduce electron-withdrawing groups (e.g., fluorine) on the carboxamide to modulate solubility and metabolic stability.
  • ADMET profiling: Optimize LogP (ideally 2–3) to balance permeability and solubility. Avoid hepatotoxic motifs (e.g., certain aryl groups linked to liver toxicity in similar compounds ).

Methodological Tables

Q. Table 1. Key ADMET Parameters for Oxadiazole-Piperidine Derivatives

ParameterIdeal RangeExample Data (C22)
Molecular Weight (Da)<500438.45
LogP<53.2
H-bond Donors≤52
H-bond Acceptors≤107
Topological Polar Surface20–130 Ų55.13 Ų
Rotatable Bonds≤105

Q. Table 2. MD Simulation Metrics for Stability Assessment

MetricInterpretationTarget Threshold
RMSD (Protein backbone)Complex stability over time<3.0 Å
RMSF (Ligand atoms)Flexibility of ligand in binding pocket<1.5 Å
Radius of Gyration (Rg)Protein compactnessConsistent with control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.